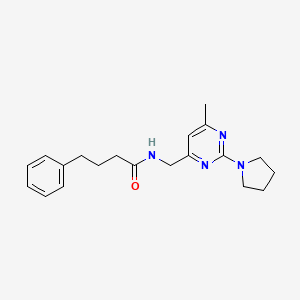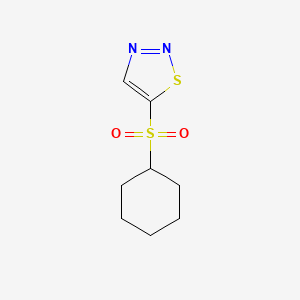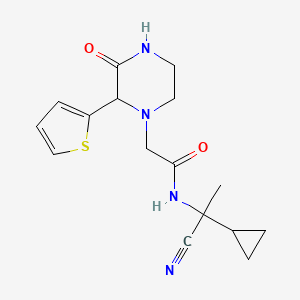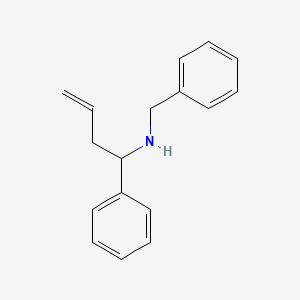
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide” is a pyrimidine derivative. Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidine derivatives exhibit a broad spectrum of biological activity and are structural units of nucleic acids, coenzymes, and alkaloids .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis . This reaction gives 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide, which can be used to obtain a series of new derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is an integral part of DNA and RNA, imparting diverse pharmacological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one with pyrrolidine to give 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one .Applications De Recherche Scientifique
Selective Brain Penetrant PDE9A Inhibitor for Cognitive Disorders
A compound closely related to N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide, identified as PF-04447943, has been developed as a selective brain penetrant PDE9A inhibitor. It has shown promising results in elevating central cGMP levels in the brain and cerebrospinal fluid of rodents, exhibiting procognitive activity in various rodent models. This compound has advanced into clinical trials for the treatment of cognitive disorders, highlighting its potential as a pharmacological tool for testing clinical hypotheses in disease states associated with the impairment of cGMP signaling or cognition (Verhoest et al., 2012).
Nonlinear Optical (NLO) Properties
Research on pyrimidine derivatives, including studies on thiopyrimidine derivatives, has revealed their significant presence in nature and importance in medicine and nonlinear optics (NLO) fields. These compounds exhibit promising applications due to their structural parameters and electronic properties, which have been comprehensively analyzed through density functional theory (DFT) and experimental studies. The NLO properties of these molecules, particularly recommended for optoelectronic associated hi-tech applications, underscore their utility in advanced technological applications (Hussain et al., 2020).
Anticancer and Anti-angiogenic Activities
Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and shown to exhibit significant anti-angiogenic and DNA cleavage activities. These activities suggest their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects, highlighting the versatility of pyrimidine derivatives in therapeutic applications (Kambappa et al., 2017).
Anticonvulsant Activity
Further research into pyrimidine derivatives has led to the development of hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, displaying significant anticonvulsant activities. These compounds, acting as hybrid molecules, fuse the chemical fragments of clinically relevant antiepileptic drugs, showcasing the potential of pyrimidine derivatives in the development of new anticonvulsant therapies (Kamiński et al., 2016).
Antibacterial Activities
Phenylthiazole and phenylthiophene pyrimidindiamine derivatives have been designed and synthesized, displaying potent antibacterial activities both in vitro and in vivo. One particular compound showed efficacy in a mice model of bacteremia, primarily destroying the bacterial cell membrane, indicating a novel mechanism of action that could be less prone to inducing bacterial resistance. This suggests the potential of these derivatives as promising alternatives to conventional antibiotics (Fan et al., 2020).
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential biological activities. Pyrimidine derivatives, in general, have been employed in the design of privileged structures in medicinal chemistry . Therefore, preparing libraries of novel heterocyclic compounds with potential biological activities could be a promising direction .
Propriétés
IUPAC Name |
N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-16-14-18(23-20(22-16)24-12-5-6-13-24)15-21-19(25)11-7-10-17-8-3-2-4-9-17/h2-4,8-9,14H,5-7,10-13,15H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGUWHUVPYJGQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Z)-[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine;dihydrochloride](/img/structure/B2362116.png)



![1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362122.png)
![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362123.png)


![2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2362129.png)
![2-amino-3-[(4-ethylphenyl)carbonyl]-N-(2-methylphenyl)indolizine-1-carboxamide](/img/structure/B2362133.png)

![6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2362135.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2362137.png)